Enhanced Hydrogen-Bond Capacity Relative to Cinnamamide
The target compound possesses three hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA) [1], compared with one HBD and one HBA for the parent scaffold cinnamamide . This tripling of H-bond functionality significantly increases the compound's capacity for specific intermolecular interactions with biological targets, while the accompanying increase in TPSA from 43.1 Ų to 121 Ų [1] alters solubility and permeability profiles in a quantifiable manner.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3, TPSA = 121 Ų |
| Comparator Or Baseline | Cinnamamide: HBD = 1, HBA = 1, TPSA = 43.1 Ų |
| Quantified Difference | ΔHBD = +2, ΔHBA = +2, ΔTPSA = +77.9 Ų (2.8-fold increase) |
| Conditions | Computed descriptors (PubChem/Cactvs) |
Why This Matters
A 2.8-fold higher polar surface area and tripled H-bond capacity directly impact receptor binding, aqueous solubility, and membrane permeability, making the target compound a distinct physicochemical entity for lead optimization campaigns.
- [1] PubChem Compound Summary for CID 2535137. View Source
